5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-quinolin-6-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c16-11-13-10(14-15-11)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHFLCPKFIXEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NC(=S)NN3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques for Quinoline Triazole Thiol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol, a full assignment of proton (¹H) and carbon (¹³C) signals is essential for unambiguous structural verification.
The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. The quinoline (B57606) ring system is expected to show a set of distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the triazole ring (N-H) and the thiol group (S-H) are expected to appear as broad singlets at a lower field (further downfield), often in the δ 13.0-14.0 ppm range, due to their acidic nature. The exact position can vary with solvent and concentration.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals corresponding to the nine carbons of the quinoline ring and the two carbons of the 1,2,4-triazole (B32235) ring. The carbon atom attached to the sulfur (C-S) in the triazole ring is expected to be significantly deshielded, appearing at approximately δ 160-170 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predictive and based on analogous structures.
| Atom Type | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H (Quinoline) | 7.5 - 9.0 | Multiple signals (doublets, triplets, doublet of doublets) corresponding to the 6 protons on the quinoline ring. |
| ¹H (NH/SH) | ~13.5 | Broad singlet, exchangeable with D₂O, corresponding to the triazole N-H and S-H protons (in tautomeric equilibrium). |
| ¹³C (Quinoline) | 120 - 150 | Signals for the 9 aromatic carbons of the quinoline moiety. |
| ¹³C (Triazole C-Quinoline) | ~155 | Carbon of the triazole ring attached to the quinoline ring. |
| ¹³C (Triazole C=S) | ~168 | Thione carbon of the triazole ring, significantly downfield. |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. It would be used to trace the connectivity of the protons around the quinoline ring system, confirming their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For this compound, HMBC is vital. It would show correlations between the quinoline protons (specifically H-5 and H-7) and the triazole carbon (C-5), definitively proving that the triazole ring is attached at the C-6 position of the quinoline moiety.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would exhibit characteristic absorption bands confirming key structural features. The compound can exist in thiol-thione tautomeric forms, and IR spectroscopy can provide insights into the dominant form in the solid state. The presence of a strong C=S stretching band would suggest the dominance of the thione form.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic (Quinoline) |
| ~3050 | N-H stretch | Triazole ring |
| ~2550 | S-H stretch | Thiol (minor tautomer) |
| 1620 - 1580 | C=N stretch | Triazole and Quinoline rings |
| 1500 - 1400 | C=C stretch | Aromatic (Quinoline) |
| 1270 - 1250 | C=S stretch | Thione (major tautomer) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₈N₄S. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated mass. The calculated monoisotopic mass for C₁₁H₈N₄S is 228.04697 Da. uni.lu An HRMS measurement yielding a mass extremely close to this value would provide strong evidence for the compound's identity.
ESI is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds like the one . It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. The analysis of this compound by ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule at m/z 229.05425. uni.lu Analysis of fragmentation patterns from tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses of neutral fragments from the parent ion.
Table 3: Predicted ESI-MS Adducts and m/z for this compound Data from PubChem's predicted Collision Cross Section values. uni.lu
| Adduct Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 229.05425 |
| [M+Na]⁺ | 251.03619 |
| [M+K]⁺ | 267.01013 |
| [M+NH₄]⁺ | 246.08079 |
| [M-H]⁻ | 227.03969 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For novel synthesized molecules like this compound, this method is crucial for verifying that the empirical formula of the product matches its proposed molecular structure. The analysis measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared to the theoretically calculated values derived from the molecular formula.
The molecular formula for this compound is C₁₁H₈N₄S. uni.lu Based on this formula, the theoretical elemental composition can be calculated. In typical research, the experimentally determined values ("Found") must align closely with the calculated values ("Calcd."), usually within a margin of ±0.4%, to confirm the purity and identity of the synthesized compound. ktu.edu.tr While specific experimental data for this compound is not available in the reviewed literature, the standard method involves presenting a comparison as shown in the table below. This process is a standard procedure for the characterization of new triazole derivatives. ktu.edu.trdergipark.org.tr
| Element | Theoretical Mass % (Calcd.) | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 57.88% | N/A |
| Hydrogen (H) | 3.53% | N/A |
| Nitrogen (N) | 24.54% | N/A |
| Sulfur (S) | 14.05% | N/A |
X-ray Crystallography for Solid-State Structure Determination
As of this review, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, analysis of related quinoline and triazole structures provides insight into the expected findings. mdpi.comnih.gov Such a study would confirm the planar nature of the quinoline and triazole rings and determine the dihedral angle between them. For instance, in a study of a related triazolo-pyridazino-indole compound, the twist angle between the triazole and indole (B1671886) rings was found to be between 4.94° and 12.65°. mdpi.com
The analysis would also identify the tautomeric form present in the solid state, specifically whether the triazole ring exists in the thiol or thione form, a common feature in this class of compounds. The crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the crystal lattice. An example of the crystallographic data that would be obtained is presented in the table below, based on parameters for a representative triazole derivative. researchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₈N₄S |
| Formula weight | 228.28 g/mol |
| Crystal system | Not Determined |
| Space group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
Computational Chemistry and in Silico Modeling Studies
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol, might interact with a biological target, typically a protein or enzyme. While specific docking studies for this compound are not detailed in the provided research, the methodology is well-established in the study of related quinoline (B57606) and triazole derivatives. nih.govnih.govekb.egpnrjournal.com
A primary goal of molecular docking is to quantitatively estimate the binding affinity between a ligand and its target receptor. This is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. This score helps in ranking potential drug candidates and identifying those with the highest likelihood of biological activity. acs.org For instance, in studies of other novel quinoline derivatives, binding affinities have been calculated against targets like serine/threonine kinase STK10, with values indicating potent interactions. nih.gov These calculations guide the selection of compounds for further experimental validation.
Table 1: Common Parameters in Binding Affinity Prediction
| Parameter | Description | Typical Units | Favorable Value |
|---|---|---|---|
| Binding Energy | The predicted free energy of binding between the ligand and the protein. | kcal/mol | Lower / More Negative |
| Inhibition Constant (Ki) | An indication of how potently a ligand inhibits the function of a target protein. | nM, µM, mM | Lower |
| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom in the ligand, used to optimize leads. | kcal/mol per heavy atom | Higher |
Beyond predicting binding energy, molecular docking visualizes the specific interactions that stabilize the ligand-protein complex. These interactions are critical for the ligand's specificity and affinity. Key interactions commonly identified include:
Hydrogen Bonding: Formed between hydrogen bond donors (like the N-H groups in the triazole ring) and acceptors (like oxygen or nitrogen atoms in protein residues).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the quinoline ring) and hydrophobic pockets of the target protein.
π-π Stacking: Involves interactions between aromatic rings, such as the quinoline system, and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. acs.org
Van der Waals Forces: General attractive or repulsive forces between atoms.
In related triazole compounds, the nitrogen atoms of the triazole ring are frequently involved in crucial hydrogen bonding, which anchors the molecule within the active site of the enzyme. nih.govekb.eg
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density distribution) of molecules. acs.orgnih.gov These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. nih.govdntb.gov.ua DFT studies help to correlate the electronic properties of this compound with its potential biological activity.
Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining molecular stability and reactivity. nih.govntu.edu.iq A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, which can be important for its interaction with biological targets. nih.govscirp.org For similar triazole derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 4.6 to 5.7 eV, providing insights into their electronic behavior. nih.gov
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Abbreviation | Definition | Implication for Reactivity |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital. | Higher energy indicates a stronger tendency to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first electron-empty orbital. | Lower energy indicates a stronger tendency to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |
Molecular Electrostatic Potential (MEP) surfaces are visual models that map the electrostatic potential onto the electron density surface of a molecule. researchgate.net These maps are invaluable for predicting how a molecule will interact with other charged species.
Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.
Blue regions indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
Green regions represent neutral potential.
MEP analysis helps identify the sites on this compound that are most likely to be involved in intermolecular interactions, such as hydrogen bonding. nih.gov Global reactivity descriptors, also derived from DFT, provide quantitative measures of a molecule's reactivity and stability.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation provides a detailed view of the dynamic behavior of a ligand-protein complex, offering insights that static docking models cannot. frontiersin.orgnih.gov The simulation tracks the conformational changes and stability of the complex, often over a timescale of nanoseconds. nih.gov Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. nih.gov These simulations can confirm whether the interactions predicted by molecular docking are maintained over time, thus validating the stability of the binding pose. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models have been published for this compound itself, extensive research on analogous 1,2,4-triazole (B32235) and quinoline-triazole derivatives provides a framework for how such models would be developed and what features would be critical.
Research on related structures, such as 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives, has successfully employed three-dimensional QSAR (3D-QSAR) methods like the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.govresearchgate.net These studies build models by aligning a set of molecules and calculating steric and electrostatic fields around them. The resulting models can highlight which structural modifications are likely to enhance or diminish a compound's activity. For instance, a 3D-QSAR model developed for a series of anticancer 1,2,4-triazole derivatives revealed that specific steric and electrostatic field data points were crucial for their biological activity. nih.gov The statistical robustness of these models is confirmed through internal and external validation, yielding high correlation coefficients (r²) and predictive r² values (pred_r²). nih.gov
Another approach involves using descriptors derived from Density Functional Theory (DFT) calculations to build QSAR models for quinolone-triazole derivatives. nih.gov In one such study against bacteria, descriptors like the partial atomic charges on specific atoms of the triazole and quinolone rings, bond lengths, and the LUMO-HOMO energy gap were found to have a high correlation with antibacterial activity. nih.gov This indicates that the electronic properties and reactivity of the molecules are key determinants of their function. nih.gov
These findings suggest that a QSAR model for this compound and its analogs would likely depend on a combination of steric, electronic, and quantum chemical descriptors to accurately predict biological activity.
Table 1: Key Descriptor Types in QSAR Models for Triazole Derivatives
| Descriptor Type | Examples | Relevance to Activity | Reference |
| Steric | Bulkier moieties at specific positions | Influences binding affinity with target sites by affecting molecular shape and size. | nih.gov |
| Electrostatic | Partial atomic charges, electronegative substituents | Governs intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. | nih.govnih.gov |
| Quantum Chemical | LUMO-HOMO energy gap, 13C-NMR chemical shifts | Relates to chemical reactivity, molecular stability, and electronic transitions. | nih.gov |
| Topological | Molecular connectivity indices | Describes the arrangement and bonding of atoms within the molecule. | physchemres.orgresearchgate.net |
This table is representative of findings from studies on analogous compound series.
Machine Learning Approaches in Compound Design and Predictive Modeling
Machine learning (ML) has become a powerful tool in computational drug design, capable of handling complex, non-linear data to predict the properties and activities of novel compounds. plos.org For quinoline-triazole hybrids, ML models are used to enhance the performance of virtual screening, classify compounds as active or inactive, and guide the design of new derivatives with improved potency. mdpi.comnih.gov
One common application is the use of ML to refine the results of molecular docking. mdpi.comacademindex.com By training an ML algorithm on the docking scores of known active and inactive compounds against a specific biological target, the model learns to identify scoring patterns that are more predictive of true bioactivity than the docking score alone. mdpi.com This approach improves the ability to prioritize candidates from large virtual libraries for synthesis and testing. mdpi.com
Foundation models for bioactivity prediction, trained on vast datasets of compounds and assays, represent another frontier. biorxiv.org These models learn generalized chemical principles and can predict the activity of new molecules, like this compound, even with limited specific data available for fine-tuning. biorxiv.org The core idea is to leverage information from millions of existing data points to make more accurate predictions for novel structures. biorxiv.org
In the context of designing new quinolinesulfonamide-triazole hybrids, ML has been used to select candidate structures for synthesis based on predicted anticancer activity. mdpi.comnih.gov These models can identify subtle structural features that contribute to cytotoxicity, guiding chemists toward more promising molecular architectures. mdpi.comnih.gov
In Silico Pharmacokinetic Parameter Predictions
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the potential drug-likeness and bioavailability of a compound. While specific experimental pharmacokinetic data for this compound is not available, predictions for this compound and its analogs can be made using various computational tools.
Studies on structurally related quinoline-coupled 1,2,4-triazoles and other 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives have demonstrated the utility of these predictive models. nih.govpnrjournal.com These analyses typically evaluate a compound's compliance with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. The key parameters include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
For instance, in silico ADME studies on various heterocyclic compounds containing the 1,2,4-triazole scaffold often show good oral absorption profiles and adherence to drug-likeness rules. pnrjournal.comjetir.orgnih.gov The topological polar surface area (TPSA), a descriptor related to a molecule's ability to permeate cell membranes, is another important predicted parameter. jetir.org Compounds with a TPSA value within an optimal range are more likely to have good oral bioavailability. jetir.org Computational tools like SwissADME and pkCSM are frequently used to generate these predictions. academindex.com
Table 2: Representative In Silico Predicted Pharmacokinetic Properties for Analogous Triazole Compounds
| Parameter | Predicted Value Range | Significance | Reference |
| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five for oral bioavailability. | pnrjournal.com |
| LogP (o/w) | < 5 | Measures lipophilicity; affects absorption and distribution. | nih.govpnrjournal.com |
| Hydrogen Bond Donors | ≤ 5 | Influences solubility and membrane permeability. | pnrjournal.com |
| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and membrane permeability. | pnrjournal.com |
| Topological Polar Surface Area (Ų) | < 140 | Correlates with passive molecular transport through membranes. | jetir.org |
| Oral Bioavailability | Good (Predicted) | Indicates potential for effective oral administration. | nih.govjetir.org |
This table presents typical values and their significance based on studies of analogous 1,2,4-triazole and quinoline-triazole derivatives.
Structure Activity Relationship Sar Studies of Quinoline Triazole Thiol Derivatives
Impact of Substituent Variation on In Vitro Biological Activities
The nature and position of substituents on both the quinoline (B57606) and triazole rings profoundly influence the biological activities of these hybrid molecules. nih.gov SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.
For instance, in a series of quinoline-triazole hybrids, the introduction of a chlorophenyl group onto the triazole ring resulted in a compound with significant anticancer activity against the MCF-7 cell line. rasayanjournal.co.in In contrast, other substitutions on the same ring led to molecules with poor inhibitory action. rasayanjournal.co.in Similarly, studies on related quinoline derivatives have shown that the presence of a halogen atom, such as fluorine at the 6-position or chlorine at the 7-position, can significantly enhance antibacterial or antimalarial activity, respectively. orientjchem.orgyoutube.com Conversely, substituting with an electron-donating group like a methyl group can lead to a complete loss of activity. youtube.com
The biological activity is not only dictated by substituents on the quinoline ring but also by modifications on the triazole moiety. For example, SAR studies on 1,2,4-triazole (B32235) derivatives revealed that dihalobenzyl groups attached to the triazole ring are more beneficial for antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov The presence of specific moieties like =N-C-S is considered vital for the biological activities of 3-mercapto-1,2,4-triazoles. rasayanjournal.co.in
The following table summarizes the observed impact of various substituents on the biological activities of quinoline-triazole derivatives and related structures.
| Compound Series | Substituent/Position | Observed Impact on Biological Activity | Reference |
| Quinoline- jocpr.commdpi.comnih.gov-triazole Hybrids | Chlorophenyl group on the triazole ring | Significant anticancer inhibition against MCF-7 cell line. | rasayanjournal.co.in |
| 4-Aminoquinoline Derivatives | Chlorine at the 7-position of the quinoline ring | Essential for optimal antimalarial activity. | youtube.com |
| 4-Aminoquinoline Derivatives | Methyl group (electron-donating) at the 7-position | Complete loss of antimalarial activity. | youtube.com |
| Quinoline-based Antibacterials | Fluorine at the 6-position of the quinoline ring | Significant enhancement of antibacterial activity. | orientjchem.org |
| Bis-1,2,4-triazole Derivatives | Dihalobenzyl groups | Increased antibacterial and antifungal efficacy compared to monohalobenzyl groups. | nih.gov |
| Thiopyrano[2,3-b]quinolines | Substituents on the benzene (B151609) moiety of quinoline | Notably affects antiviral activity against influenza A. | nih.govresearchgate.net |
Positional Isomerism and its Influence on Bioactivity Profiles
Positional isomerism, which concerns the specific attachment point of functional groups or linked ring systems, is a critical determinant of the bioactivity of quinoline-triazole-thiol derivatives. The spatial arrangement of the triazole-thiol moiety on the quinoline scaffold can dramatically alter the molecule's interaction with biological targets, leading to distinct pharmacological profiles. rsc.org
Research on various quinoline derivatives confirms the importance of substituent positioning. For instance, SAR studies on quinoline-based antimalarial drugs have highlighted that substitutions at the 4, 7, and 8-positions of the quinoline ring are critical. orientjchem.orgyoutube.com The 7-position, in particular, requires an electron-withdrawing group for optimal activity, while the 8-position should remain unsubstituted to avoid a loss of activity. youtube.com
In a study on hydroxyquinoline-mannose conjugates, different positional isomers exhibited varied biological activities. rsc.org All the compounds showed antioxidant activity that was dependent on the specific regioisomer. rsc.org Furthermore, only certain isomers displayed significant antibacterial or pharmacologically relevant antiproliferative activity. rsc.org Similarly, the antiviral activity of thiopyrano[2,3-b]quinolines has been observed to be notably affected by the position of the substituent within the benzene part of the quinoline ring. nih.govresearchgate.net This principle underscores that the relative positioning of the triazole-thiol group on the quinoline ring (e.g., at the 6-position versus the 4- or 8-position) is a key factor in drug design.
| Compound Series | Isomeric Variation | Impact on Bioactivity | Reference |
| Hydroxyquinoline-Mannose Conjugates | Positional isomers of mannose-quinoline linkage | Antioxidant activity is regioisomer-dependent; specific isomers show significant antibacterial and antiproliferative activity. | rsc.org |
| 4-Aminoquinoline Derivatives | Substitution at the 7-position | An electron-withdrawing group is essential for antimalarial activity. | youtube.com |
| 4-Aminoquinoline Derivatives | Substitution at the 8-position | Substitution with a methyl group leads to a loss of antimalarial activity. | youtube.com |
| Thiopyrano[2,3-b]quinolines | Substituent position on the quinoline benzene ring | Notably affects antiviral activity against influenza A. | nih.govresearchgate.net |
Role of Linker Chemistry in Modulating Pharmacological Properties
The triazole ring itself is often employed as a linker in drug design. nih.gov Due to its physicochemical properties, such as a large dipole moment, hydrogen bonding capability, and high stability, the 1,2,3-triazole ring is a favored component in linking different bioactive moieties. researchgate.net
Studies on quinoline-triazole conjugates have explored various linker strategies. For instance, antitubercular and antifungal agents have been developed by appending triazoles to a quinoline scaffold, where the triazole acts as a key part of the linking structure. nih.gov In the development of acetylcholinesterase inhibitors, novel triazole-quinoline derivatives were designed with linkers intended to allow the molecule to fit into both the peripheral and catalytic sites of the enzyme. mdpi.com Research on other hybrid molecules, such as quinoline-chalcones, has shown that the nature of the linker between the two pharmacophores has a significant impact on activity. researchgate.net The introduction of a carbohydrazide (B1668358) linker in certain quinoline derivatives was found to enhance antitubercular activity. researchgate.net
| Hybrid System | Linker Type/Variation | Effect on Pharmacological Properties | Reference |
| Quinoline-Triazole Hybrids | Triazole ring as a linker | The triazole's properties (dipole moment, H-bonding) are favorable for linking bioactive units. | nih.govresearchgate.net |
| Quinoline-Triazole Hybrids | Introduction of a carbohydrazide linker | Enhanced antitubercular activity. | researchgate.net |
| Triazole-Quinoline Derivatives | Linkers designed to span dual binding sites of AChE | Resulted in selective dual binding site inhibitors. | mdpi.com |
Conformational Flexibility and Tautomerism (Thiol-Thione Tautomerism)
The 4H-1,2,4-triazole-3-thiol core of the molecule exists in a dynamic equilibrium between two tautomeric forms: the thiol and the thione. jocpr.commdpi.com This phenomenon, known as thiol-thione tautomerism, can significantly impact the compound's physicochemical properties and its interaction with biological receptors, as the two forms have different hydrogen bonding capabilities and electronic distributions. oup.com
Spectroscopic and quantum chemical studies have been conducted to investigate this equilibrium. jocpr.comnih.gov Most research indicates that for 1,2,4-triazole-3-thiones, the thione form is the more stable and predominant species in both the gas phase and neutral solutions. nih.govoup.com HPLC-MS analysis of a similar compound, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, confirmed the simultaneous presence of both tautomers in solution, with the thione form being the major component (approx. 97%) and the thiol form being the minor one. jocpr.com The presence of both forms is often evidenced in IR spectra by the appearance of bands for both S-H (thiol) and N-H/C=S (thione) groups. mdpi.com
The biological relevance of this tautomerism is significant, as one form may be more bioactive than the other. oup.com It has been experimentally shown in a series of 1,2,4-triazole derivatives that the biological effect can be directly related to the dominant tautomeric form. researchgate.net For example, compounds existing only in the thione form increased the viability of nematodes, whereas those containing only the thiol form decreased their viability. researchgate.net This suggests that controlling the tautomeric equilibrium could be a strategy for fine-tuning the pharmacological activity of 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol derivatives. oup.com
| Tautomeric Form | Key Structural Feature | Relative Stability | Evidence | Reference |
| Thione | C=S (thiocarbonyl) and N-H bonds | Predominant and more stable form in gas phase and neutral solutions. | Quantum chemical calculations (B3LYP), HPLC-MS analysis, NMR (13C signal for C=S at ~169 ppm). | jocpr.comnih.govoup.com |
| Thiol | C-S-H (sulfhydryl) bond | Minor component in the equilibrium mixture. | HPLC-MS analysis, IR spectroscopy (weak, sharp S-H stretching band). | jocpr.commdpi.com |
Mechanistic Investigations of in Vitro Biological Activities
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The unique structural features of 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol make it a candidate for interacting with various enzyme active sites.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives of 1,2,4-triazole-3-thiol have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. Studies on S-alkylated/arylated-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols have demonstrated moderate inhibitory activity against both AChE and BChE. For instance, some of these derivatives displayed inhibition in the micromolar range, with IC50 values for BChE being as low as 3.27 ± 0.81 µM.
Furthermore, the hybridization of a triazole with a quinoline (B57606) moiety has been explored as a strategy for developing AChE inhibitors. Some triazole-quinoline hybrids have shown the ability to inhibit human AChE (hAChE) with IC50 values in the micromolar range. Mechanistic studies, including kinetic assays and molecular modeling, suggest that these types of compounds can act as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-binding mechanism is also observed in established AChE inhibitors. While specific data for this compound is not available, the presence of both the triazole and quinoline components suggests a potential for a similar inhibitory mechanism.
Table 1: Cholinesterase Inhibitory Activity of Representative 1,2,4-Triazole (B32235) Derivatives
| Compound Class | Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| S-alkylated 1,2,4-triazole-3-thiols | AChE | 45.87 ± 0.92 - 435.15 ± 1.69 | Not specified |
| S-alkylated 1,2,4-triazole-3-thiols | BChE | 3.27 ± 0.81 - 346.25 ± 1.36 | Not specified |
Note: The data presented is for structurally related compounds, not this compound itself.
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
The inhibition of glycosidase enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes. Research on 7-quinolinyl-bearing triazole analogs has revealed their potential as inhibitors of these enzymes, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the activity of the standard drug, acarbose. For example, certain analogs showed IC50 values as low as 0.80 ± 0.05 µM against α-amylase and 1.20 ± 0.10 µM against α-glucosidase.
Structure-activity relationship (SAR) studies on these quinoline-based triazole scaffolds indicate that the electronic properties of substituents play a significant role in their inhibitory activity. The presence of electron-withdrawing groups, such as fluoro moieties, on an aryl ring attached to the triazole nucleus tends to enhance the inhibitory potential against both α-amylase and α-glucosidase. Kinetic studies on related quinoline hybrids that incorporate a 1,2,3-triazole structure have suggested a non-competitive mechanism of inhibition for α-glucosidase, indicating that these compounds may act as allosteric inhibitors. Molecular docking studies further support this by showing that potent analogs can form stable complexes with the active site of the enzymes through various interactions, including hydrogen bonding and π-π stacking.
Table 2: Glycosidase Inhibitory Activity of Representative Quinoline-Based Triazole Analogs
| Compound Series | Enzyme | IC50 Range (µM) | Standard (Acarbose) IC50 (µM) |
|---|---|---|---|
| 7-Quinolinyl-bearing triazoles | α-Amylase | 0.80 ± 0.05 to 40.20 ± 0.70 | 10.30 ± 0.20 |
Note: The data is for a series of 7-quinolinyl-bearing triazole analogs.
Kinase Inhibition (e.g., c-Jun N-Terminal Kinase (JNK), Rho-associated protein kinase)
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases. The 1,2,4-triazole scaffold has been identified as a key component in the development of kinase inhibitors. For instance, certain triazole and thiadiazole derivatives have been identified as potent and selective inhibitors of c-Jun N-terminal kinase (JNK). The mechanism for these compounds involves competitive inhibition at the JIP docking site of the kinase.
In the context of Rho-associated protein kinase (ROCK), a serine/threonine kinase, hybrids of 8-quinolinesulfonamide and 1,4-disubstituted triazole have been designed as potential inhibitors. Molecular docking studies of these hybrid molecules have indicated a strong binding affinity for ROCK. The anticancer activity of some sulfonamide quinoline derivatives is attributed to the inhibition of the RhoA/ROCK pathway. Although direct studies on this compound are lacking, its structural components suggest a potential for interaction with the ATP-binding site or other regulatory sites of various kinases.
Modulatory Effects on Protein Aggregation Processes (e.g., Amyloid-β Peptide Aggregation)
The aggregation of proteins, such as the amyloid-β (Aβ) peptide, is a central pathological event in neurodegenerative diseases like Alzheimer's disease. Multifunctional quinoline-triazole derivatives have been investigated as potential modulators of this process. Studies have shown that while these ligands alone may not significantly alter Aβ peptide aggregation, they can modify the aggregation profile in the presence of metal ions like copper (Cu2+).
The proposed mechanism involves the interaction of the quinoline-triazole ligand with the hydrophobic region of the Aβ peptide. This interaction, although potentially weak on its own, becomes significant in the presence of copper ions, allowing the ligand to modulate the Cu-Aβ aggregation process. This suggests that such compounds could interfere with the formation of toxic oligomeric species by chelating metal ions and interacting with the Aβ peptide.
Nucleic Acid (DNA) Binding and Interaction Studies
The interaction of small molecules with DNA can lead to various biological effects, including antimicrobial and anticancer activities. While direct DNA binding studies for this compound are not extensively reported, research on related compounds provides insights into potential mechanisms. For example, in silico evaluations of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against DNA gyrase, an enzyme crucial for bacterial DNA replication, have been conducted. These studies revealed that the 1,2,4-triazole ring is critical for forming hydrogen bonding interactions with the amino acid residues in the enzyme's active site.
This suggests that the triazole moiety can act as a key pharmacophore for interacting with biological macromolecules, including enzymes that bind to DNA. The planar quinoline ring in this compound could potentially intercalate between DNA base pairs, a common mechanism for planar aromatic systems, while the triazole-thiol portion could interact with the DNA backbone or associated proteins.
In Vitro Antimicrobial and Antifungal Activity Mechanisms
In terms of antibacterial activity, quinoline derivatives themselves are known for their antibacterial properties, with some acting as DNA gyrase inhibitors. The combination of a quinoline ring with a 1,2,4-triazole-3-thiol moiety can lead to potent antibacterial agents. The precise mechanism can vary, but it often involves the disruption of essential bacterial processes. The thiol group on the triazole ring can also play a role in the biological activity, potentially by interacting with metalloenzymes or other cellular targets within the bacteria. Studies on novel quinoline derivatives carrying a 1,2,4-triazole moiety have shown very good antimicrobial activity, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL against various bacterial and fungal strains.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetylcholine |
| Acarbose |
An extensive review of scientific literature was conducted to gather information on the in vitro biological activities of the chemical compound this compound. Despite a thorough search, no specific research findings or data pertaining to the antibacterial, antifungal, antitubercular, antiviral, or antiproliferative activities of this exact molecule could be located.
The scientific community has shown considerable interest in the broader classes of quinoline and 1,2,4-triazole derivatives due to their wide range of pharmacological activities. Research has been published on various substituted quinoline-triazole scaffolds, investigating their potential as therapeutic agents. However, this body of research does not specifically include the compound this compound.
Therefore, at present, there is no available data to populate the sections and subsections outlined in the request, including mechanistic investigations of antibacterial, antifungal, and antitubercular activities, as well as in vitro antiviral and antiproliferative assessments for this specific chemical entity. Further experimental research would be required to determine the biological profile of this compound.
Metal Complexation and Coordination Chemistry Studies
Chelation Behavior of 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol with Transition Metal Ions
No data is available in the scientific literature.
Determination of Stoichiometry and Stability Constants of Metal Complexes
No data is available in the scientific literature.
Influence of Metal Complexation on In Vitro Biological Activities
No data is available in the scientific literature.
Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, NMR)
No data is available in the scientific literature.
Future Research Directions and Unanswered Questions
Development of Novel and Sustainable Synthetic Routes
The majority of current synthetic methodologies for heterocyclic compounds rely on classical approaches that often involve toxic solvents, stoichiometric reagents, and generate significant chemical waste. nih.gov There is a pressing need for the development of green and sustainable alternatives. nih.gov Future research should focus on eco-friendly synthetic strategies for quinoline-triazole derivatives. researchgate.net Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can drastically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. ijpsjournal.comrasayanjournal.co.innih.gov
Solvent-Free Reactions: Conducting reactions without solvents, or using environmentally benign media like water or polyethylene (B3416737) glycol (PEG), minimizes waste and associated environmental and health risks. ijpsjournal.comrasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates can improve efficiency and atom economy. researchgate.netfrontiersin.org
Novel Catalysis: Investigating the use of heterogeneous catalysts, organocatalysts, and biocatalysts can lead to milder reaction conditions, easier product purification, and catalyst recycling. nih.govfrontiersin.org
The development of such nature-friendly protocols is not merely an option but a requirement for responsible and modern chemical manufacturing. nih.gov
Advanced Computational Approaches for Refined Predictive Modeling
In silico methods are indispensable tools in modern drug discovery for designing new compounds and predicting their properties. researchgate.net For quinoline-triazole hybrids, advanced computational approaches can accelerate the discovery process. Future efforts should include:
Machine Learning (ML): ML models can be trained on existing data to predict the biological activity of novel, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com
Molecular Docking and Dynamics: These techniques are crucial for predicting the binding interactions between the hybrid molecule and its biological target, providing insights into the potential mechanism of action. mdpi.comresearchgate.netasianpubs.orgfrontiersin.org Molecular docking can help identify key interactions with amino acid residues of a target enzyme or receptor. frontiersin.orgmdpi.com
ADME/T Prediction: Computational tools like the SwissADME web tool can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles early in the discovery process. nih.govnih.gov This helps in identifying candidates with favorable drug-like properties and avoiding costly failures in later stages. nih.govnih.gov
Integrating these computational methods can provide a more rational basis for the design of new quinoline-triazole prototypes for drug innovation. juniperpublishers.com
Deeper Elucidation of Molecular Mechanisms of Action in Biological Systems
While preliminary studies may identify the biological activities of 5-(quinolin-6-yl)-4H-1,2,4-triazole-3-thiol derivatives, a profound understanding of their molecular mechanisms remains a critical objective. The triazole scaffold is known to be associated with a wide array of pharmacological properties, including roles in cancer, infections, and inflammation. nih.govfrontiersin.orgfrontiersin.org Future research must move beyond broad activity screening to pinpoint specific molecular interactions. Key questions to address include:
Enzyme Inhibition: Identifying and characterizing the specific enzymes that these compounds inhibit is crucial. For instance, some quinoline-triazole hybrids have been investigated as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), EGFR, BRAF, and InhA, which are relevant in cancer and tuberculosis. frontiersin.orgfrontiersin.orgnih.gov
Receptor Interaction: Determining if the compounds act as agonists or antagonists at specific cellular receptors.
Pathway Analysis: Investigating how these molecules affect intracellular signaling pathways. For example, some studies have shown that similar compounds can induce apoptosis by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins like Bax and Bcl2. nih.gov
Neurotransmitter Modulation: In the context of CNS activity, studies have explored how triazole-containing compounds can affect the concentration of neurotransmitters like GABA. mdpi.com
A thorough understanding of these mechanisms is essential for optimizing the molecular structure to enhance efficacy and selectivity.
Exploration of New Biological Targets and Therapeutic Pathways
The quinoline (B57606) and 1,2,4-triazole (B32235) moieties are considered "privileged structures" in medicinal chemistry, as they are found in numerous compounds with a broad spectrum of biological activities. researchgate.netfrontiersin.orgorientjchem.org These include anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antimalarial properties. frontiersin.orgorientjchem.orgresearchgate.netnih.gov This versatility suggests that hybrid molecules like this compound may interact with a wider range of biological targets than currently known.
Future research should systematically explore new therapeutic applications. This involves screening the compound and its rationally designed analogues against a diverse array of biological targets, including:
Kinases: Many quinoline derivatives are known kinase inhibitors, a key target in oncology. nih.gov
G-protein coupled receptors (GPCRs): A major class of drug targets involved in numerous physiological processes.
Ion channels: Important targets for neurological and cardiovascular diseases. nih.gov
Pathogen-specific enzymes: Essential for developing new treatments for infectious diseases, particularly those with growing drug resistance. frontiersin.org
The structural diversity that can be built around the quinoline-triazole core provides a rich platform for discovering agents for various disorders like cancer, infections, and neurodegenerative diseases. nih.govfrontiersin.org
Rational Design of Next-Generation Hybrid Molecules
Molecular hybridization, the strategy of covalently linking two or more pharmacophores into a single molecule, is a powerful tool for rational drug design. juniperpublishers.comnih.gov The goal is to create new chemical entities with improved activity, enhanced selectivity, lower toxicity, or a dual mode of action that can overcome drug resistance. nih.govjuniperpublishers.com The this compound scaffold is a prime example of this approach, combining the well-established quinoline and triazole pharmacophores. nih.gov
Future design strategies should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the quinoline ring, the triazole ring, and the thiol group—to understand how these changes affect biological activity.
Linker Optimization: The linker connecting the two pharmacophores is not just a spacer but can significantly influence the molecule's properties. juniperpublishers.com Research into optimizing the linker's length, flexibility, and chemical nature is needed.
Multi-Target Ligands: Designing hybrids that can simultaneously interact with multiple biological targets relevant to a complex disease like cancer. nih.gov
This rational design approach, guided by computational modeling and SAR data, will be key to developing next-generation hybrid molecules with superior therapeutic profiles. juniperpublishers.com
Challenges and Prospects in Pre-Clinical Academic Research on Hybrid Heterocycles
While hybrid heterocycles hold immense promise, their path through preclinical development is fraught with challenges. texilajournal.com The complexity of these molecules can lead to several hurdles:
Synthetic Complexity: Multi-step syntheses can be inefficient and costly, making it difficult to produce the quantities of material needed for extensive preclinical testing. nih.gov
Pharmacokinetic Profile: Hybrid molecules are often larger and more lipophilic than traditional small-molecule drugs, which can lead to poor solubility, low bioavailability, and unfavorable pharmacokinetic properties. nih.govnih.gov
Predictive Validity of Models: A significant challenge in all drug discovery is that success in preclinical animal models does not always translate to efficacy in humans, due to species differences. texilajournal.com
Despite these challenges, the prospects remain bright. The potential to create multi-target drugs that can address complex diseases and combat drug resistance is a powerful motivator. juniperpublishers.comnih.gov Overcoming these hurdles will require interdisciplinary collaboration between synthetic chemists, computational scientists, and biologists to rationally design and evaluate these complex and promising molecules.
Q & A
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC Validation : Optimize a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile:buffer (pH 3.0, 60:40). Validate per ICH Q2(R1):
- Linearity : R² >0.999 over 1–100 µg/mL.
- Accuracy : 98–102% recovery in spiked plasma.
- Precision : %RSD <2.0% for intra-/inter-day replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
